molecular formula C19H22FN5S2 B2516381 2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-42-8

2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

Cat. No. B2516381
CAS RN: 868222-42-8
M. Wt: 403.54
InChI Key: BWLJULQKPXUEKR-UHFFFAOYSA-N
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Description

The compound 2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine is a novel derivative that falls within the category of sulfur-containing heterocyclic compounds. These types of compounds are of significant interest due to their potential pharmacological activities and their applications in medicinal chemistry. The compound is structurally related to triazole and pyrimidine derivatives, which are known to exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the alkylation of 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione with various alkyl halides leads to the formation of S-substituted 1,2,4-triazoles. These synthetic pathways involve multiple steps, including condensation and cyclization reactions, which can yield complex heterocyclic systems with potential for further functionalization . Although the exact synthesis of the compound is not detailed, the methodologies applied to similar structures suggest a multi-step synthetic route involving the introduction of the butan-2-ylsulfanyl and 4-fluorophenyl groups to the core triazole and pyrimidine moieties.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring and a pyrimidine ring, both of which are common scaffolds in drug design. The presence of the butan-2-ylsulfanyl and 4-fluorophenyl groups suggests that the compound could exhibit unique electronic and steric properties, potentially affecting its binding affinity to biological targets. The sulfur atoms in the molecule may also play a role in its chemical reactivity and interaction with biomolecules.

Chemical Reactions Analysis

Compounds similar to the one have been shown to undergo various chemical transformations. For example, the cyclization of substituted triazole-thiones can lead to thiazolo[3,2-b][1,2,4]triazol-3(2H)-ones, and further condensation with aromatic aldehydes can yield substituted thiazolo-triazoles . Additionally, ring-disclosure reactions and amination are possible, expanding the chemical diversity and potential applications of these compounds. The presence of the alkylsulfanyl group in the compound may also allow for oxidation to sulfoxides, which can alter the compound's physical and chemical properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine are not provided, related compounds exhibit properties that are influenced by their heterocyclic structures and substituents. The introduction of alkylsulfanyl and fluorophenyl groups is likely to affect the compound's lipophilicity, solubility, and overall stability. These properties are crucial for the compound's potential as a pharmacological agent, as they can influence its bioavailability and metabolic profile. The oxidation of sulfur groups to sulfoxides can also impact the compound's reactivity and its interaction with biological targets .

Scientific Research Applications

Process Development in Antifungal Agents

The synthesis and process development of Voriconazole, a broad-spectrum triazole antifungal agent, exemplify the application of similar triazole and pyrimidine derivatives in drug development. The study details the synthetic pathways, including diastereocontrol and stereochemistry resolution processes, highlighting the compound's importance in treating fungal infections (Butters et al., 2001).

Novel Synthesis Methods

Research on the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and its derivatives via specific sulfanylacetohydrazide showcases innovative approaches to creating triazolo and pyrimidine-based compounds. These methods could potentially apply to synthesizing the compound , reflecting the versatility and adaptability of these chemical frameworks in generating new molecules (Nguyen Tien Cong et al., 2014).

Antimicrobial and Antiprotozoal Activities

The development and evaluation of pyrazolo[1,5-a]pyrimidine derivatives with antimicrobial properties indicate the potential use of related chemical entities in combating microbial and protozoal infections. Such studies underscore the broad spectrum of biological activities that compounds with similar structural motifs might exhibit, offering pathways for developing new therapeutics (Amani M. R. Alsaedi et al., 2019).

Supramolecular Chemistry Applications

The research on pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies highlights the potential of compounds with pyrimidine cores in materials science. These findings suggest applications in creating novel molecular architectures and materials with specific properties, such as enhanced stability or unique electronic characteristics (Fonari et al., 2004).

properties

IUPAC Name

2-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5S2/c1-5-14(4)27-19-24-23-17(25(19)16-8-6-15(20)7-9-16)11-26-18-21-12(2)10-13(3)22-18/h6-10,14H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLJULQKPXUEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

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